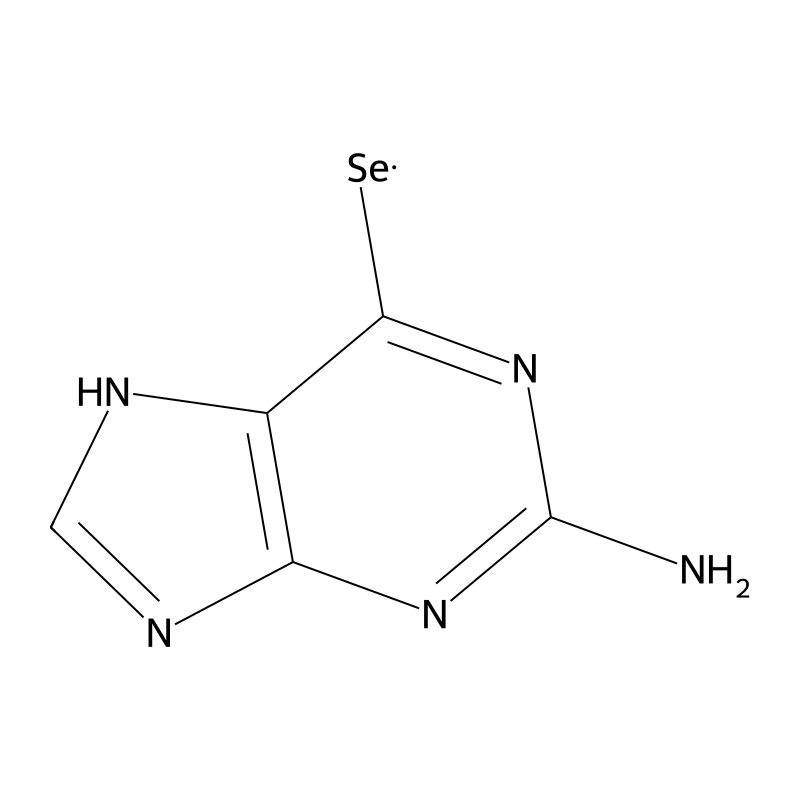

6-Selenoguanine

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Selenoguanine is a selenium-containing analog of guanine, one of the four primary nucleobases in the nucleic acids DNA and RNA. Its chemical formula is , and it is characterized by the substitution of a selenium atom for the sulfur atom found in its counterpart, 6-thioguanine. This compound exhibits unique structural properties that influence its interactions with DNA and RNA, making it an interesting subject of study in biochemistry and molecular biology.

Research indicates that 6-selenoguanine exhibits biological activities that are comparable to those of guanine and 6-thioguanine. It has been shown to form stable DNA duplexes and G-quadruplex structures, which are important for various biological processes including gene regulation and chromosomal stability . Furthermore, studies have demonstrated that 6-selenoguanine can influence cellular mechanisms through its metabolic pathways, potentially leading to therapeutic applications in cancer treatment due to its ability to disrupt normal cellular functions .

The synthesis of 6-selenoguanine typically involves the substitution of sulfur in 6-thioguanine with selenium. One common method includes the reaction of guanine with selenium dioxide under acidic conditions to facilitate the incorporation of selenium into the guanine structure. The process may also involve various purification steps such as crystallization or chromatography to isolate the final product .

Interaction studies have revealed that 6-selenoguanine can form stable complexes with various biomolecules. For instance, it has been shown to stabilize DNA structures like triplexes and G-quadruplexes through specific hydrogen bonding patterns . Additionally, its excited-state dynamics have been investigated using ultrafast spectroscopy techniques, revealing insights into its deactivation pathways in aqueous environments .

Several compounds share structural similarities with 6-selenoguanine, including:

| Compound | Structure Comparison | Unique Features |

|---|---|---|

| Guanine | Base structure without selenium | Natural nucleobase; essential for DNA/RNA |

| 6-Thioguanine | Contains sulfur instead of selenium | Used as a chemotherapeutic agent |

| 2-Aminopurine | Similar purine structure | Acts as an analog for studying mutagenesis |

| 8-Oxoguanine | Oxidized form of guanine | Associated with oxidative stress in cells |

Uniqueness: The key distinction of 6-selenoguanine lies in its selenium content, which imparts unique photophysical properties and influences its biochemical behavior differently than other similar compounds. This makes it a valuable candidate for further research into therapeutic applications and molecular biology studies.

Historical Development of Selenonucleobase Synthesis

The synthesis of 6-selenoguanine (6SeGua) dates to the early 1960s, when pioneering studies focused on selenium analogs of purine derivatives for potential antineoplastic applications. Henry G. Mautner and colleagues first reported the synthesis of selenoguanine and related compounds, exploring their structural analogies to natural nucleobases. These early efforts involved nucleophilic substitution of oxygen with selenium, leveraging the reactivity of selenol groups. Subsequent work expanded to deoxyguanosine derivatives, with the development of phosphoramidite chemistry enabling solid-phase oligonucleotide synthesis.

Key milestones include the introduction of 2-cyanoethylselenide as a protecting group, allowing selective selenation at the C6 position of guanine derivatives. This approach minimized side reactions and improved yields, addressing challenges in early selenium substitution methods.

Modern Synthetic Methodologies for 6-Selenoguanine Production

Modern synthesis of 6SeGua employs advanced strategies to enhance selectivity and scalability:

Nucleophilic Substitution with Selenols

The most common route involves replacing the C6 oxygen of guanosine with selenium via nucleophilic substitution. Sodium 2-cyanoethylselenide (generated in situ from diselenide precursors) reacts with 6-chloroguanine derivatives under mild basic conditions. This method achieves yields exceeding 80% and preserves the native sugar-phosphate backbone, critical for nucleoside functionality.

Selenium-Atom-Specific Modification (SAM) Strategy

A SAM approach enables direct selenation of deoxyguanosine without protecting the 3′-OH group. Partially protected intermediates undergo selective sulfonylation at C6, followed by substitution with selenol nucleophiles. This method avoids steric hindrance from bulky protecting groups, simplifying downstream applications in oligonucleotide synthesis.

Phosphoramidite Chemistry for Oligonucleotide Incorporation

For DNA/RNA integration, 6-seleno-2′-deoxyguanosine phosphoramidites are synthesized using 2-cyanoethylselenide and tert-butylphenoxyacetyl (TBPA) protection at N2. These phosphoramidites enable solid-phase synthesis under ultramild deprotection conditions (e.g., 0.05 M K₂CO₃ in methanol), preserving selenium functionality.

Table 1: Key Synthetic Routes for 6-Selenoguanine Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic substitution | NaBH₄, 2-cyanoethyl diselenide | 80–90 | High regioselectivity |

| SAM strategy | 2,4,6-Triisopropylbenzenesulfonyl chloride | 75–85 | Minimal protecting group usage |

| Phosphoramidite synthesis | TBPA, CE protection, BTT activator | 70–85 | Compatibility with oligonucleotide synthesis |

Protection/Deprotection Strategies in Nucleoside Functionalization

Efficient protection and deprotection protocols are critical to prevent deselenization during synthesis:

Protecting Groups for Selenium

- 2-Cyanoethyl (CE): A reversible, acid-labile group that stabilizes selenium during reactions.

- tert-Butylphenoxyacetyl (TBPA): A base-labile group for N2 protection, removable under ultramild conditions.

Deprotection Conditions

- CE removal: 0.05 M K₂CO₃ in methanol (ultramild).

- TBPA cleavage: TFA or aqueous ammonia (avoiding strong bases to prevent deselenization).

Table 2: Common Protecting Groups and Deprotection Conditions

| Protecting Group | Deprotection Reagent | Stability to Deselenization |

|---|---|---|

| 2-Cyanoethyl | 0.05 M K₂CO₃ | High |

| TBPA | TFA | Moderate |

| Acetyl | NH₃ (conc.) | Low (risk of Se loss) |

Analytical Characterization Techniques

Advanced spectroscopic and computational methods confirm structural integrity:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: Distinct shifts for C6-seleonol protons (δ 8.5–9.5 ppm).

- ¹³C NMR: C6-Se resonance at δ 120–125 ppm, distinguishing it from sulfur analogs.

Mass Spectrometry (MS)

MALDI-TOF MS identifies molecular ions with selenium’s isotopic pattern (e.g., [M+H]⁺ at m/z 2473.8 for a 6SeGua-containing oligonucleotide).

X-ray Diffraction (XRD) and Computational Modeling

Theoretical studies using MS-CASPT2 reveal multireference electronic states, with C7–C11 bond elongation (1.410 Å vs 1.367 Å in 6-thioguanine). Molecular dynamics simulations confirm stable DNA duplexes with local distortions.

Table 3: Key Analytical Data for 6-Selenoguanine

| Technique | Observations | Source |

|---|---|---|

| ¹H NMR | C6-Se proton at δ 8.8 ppm | |

| MALDI-TOF MS | [M+H]⁺ at m/z 2473.8 (6SeGua oligonucleotide) | |

| X-ray/Computational | C7–C11 bond length: 1.410 Å |

Tautomeric Forms and Conformational Analysis

6-Selenoguanine exhibits complex tautomeric behavior that significantly influences its chemical and biological properties [1] [2]. The compound exists in multiple tautomeric forms, with the relative stability of these forms being highly dependent on the surrounding environment [2]. In the gas phase, computational studies using high-level ab initio calculations have demonstrated that the N7 protonated form represents the most thermodynamically stable tautomer, exhibiting greater stability by 3.1 kcal/mol compared to the N9 protonated tautomer at the MP2/6-311++G(d,p)//MP2/6-31G(d,p) level of theory [2].

The tautomeric landscape of 6-selenoguanine changes dramatically upon solvation [2]. Aqueous solvation studies employing SCI-PCM continuum models reveal a reversal in the energetic preference, where the N9 protonated form becomes more stable than the N7 protonated form in aqueous solution, although the energy difference between these two tautomers remains relatively small [2]. This solvent-induced tautomeric shift has profound implications for the compound's behavior in biological systems [3].

| Tautomeric Form | Gas Phase Stability Order | Aqueous Solution Stability Order |

|---|---|---|

| 6SeG1 (N9 protonated) | 4th | 1st |

| 6SeG2 | 3rd | 4th |

| 6SeG3 | 2nd | 3rd |

| 6SeG4 (N7 protonated) | 1st | 2nd |

| 6SeG5 (selenoic form) | 5th | 5th |

The hydration characteristics of different tautomeric forms vary considerably [2]. The Se6 protonated form of N9-selenoguanine demonstrates the highest degree of hydration, while the selenoic form of N9-selenoguanine exhibits the least hydration [2]. These hydration patterns directly correlate with the observed stability trends in aqueous environments [2].

Conformational analysis reveals that 6-selenoguanine maintains a completely planar structure in its ground state, as determined by MS-CASPT2 optimized minimum-energy structures [4]. The compound's planarity is maintained across different electronic states, although specific bond lengths undergo significant variations during electronic transitions [4]. The C2=Se1 bond length in the ground state is calculated to be 1.821 Å, which is substantially longer than typical C=O and C=S double bonds but slightly shorter than the 1.839 Å predicted by density functional theory methods for selenium-substituted deoxyguanosine [4].

Comparative Structural Features with Guanine and 6-Thioguanine

The structural comparison between 6-selenoguanine, guanine, and 6-thioguanine reveals significant differences attributable to the heavy atom substitution [1] [5]. The most pronounced structural alteration occurs at the C6 position, where the selenium atom replacement introduces substantial changes in bond lengths and electronic distribution [1].

| Structural Parameter | Guanine | 6-Thioguanine | 6-Selenoguanine |

|---|---|---|---|

| C6-X Bond Length (Å) | 1.230 (C=O) | ~1.65 (C=S) | 1.821 (C=Se) |

| C9-N10 Bond Length (Å) | 1.310 | 1.310 | 1.322 |

| C7-C11 Bond Length (Å) | 1.369 | 1.367 | 1.410 |

The selenium substitution results in a notable elongation of the C6-Se bond compared to the corresponding C6-O bond in guanine [4]. This elongation reflects the larger atomic radius of selenium compared to oxygen and the different bonding characteristics of the selenium atom [4]. The C9-N10 bond length in 6-selenoguanine is extended to 1.322 Å, representing a significant increase from the 1.310 Å observed in both guanine and 6-thioguanine [4].

Crystal structure determinations have provided direct experimental evidence for the structural modifications introduced by selenium substitution [5] [6]. The overall structures of native and selenium-modified nucleic acid duplexes remain remarkably similar, with the selenium atom participating in selenium-mediated hydrogen bonding interactions (Se···H-N) [5] [6]. However, the selenium modification causes a base-pair shift of approximately 0.3 Å, which leads to reduced base-stacking interactions and explains the observed decrease in ultraviolet melting temperatures of modified duplexes compared to their native counterparts [5] [6].

The multireference character of the ground state electronic structure distinguishes 6-selenoguanine from its oxygen and sulfur analogs [4]. Electronic structure analysis at the MS-CASPT2 level reveals that in addition to the dominant closed-shell electronic configuration (weight 0.77), there exists a significant open-shell electronic configuration (weight 0.11) [4]. This multireference ground-state property contributes to the elongated C7-C11 bond length observed in 6-selenoguanine compared to natural guanine and 6-thioguanine [4].

Quantum Mechanical Calculations of Electronic Structure

Comprehensive quantum mechanical investigations of 6-selenoguanine have employed various computational methodologies to elucidate its electronic structure [1] [7] [8] [4]. Multi-state complete active space second-order perturbation theory (MS-CASPT2) calculations have been extensively utilized to optimize minimum-energy structures and characterize electronic states [4]. These calculations have provided detailed insights into the compound's photophysical properties and excited-state behavior [4].

The electronic state manifold of 6-selenoguanine encompasses five principal electronic states: S₀ (ground state), S₁(¹nπ), S₂(¹ππ), T₁(³ππ), and T₂(³nπ) [4] [9]. Vertical excitation energies calculated using different theoretical approaches show excellent agreement, validating the computational methodologies employed [8].

| Electronic State | TD-B3LYP (eV) | MS-CASPT2(12,10) (eV) | MS-CASPT2(14,12) (eV) | ADC(2) (eV) | Experimental (eV) |

|---|---|---|---|---|---|

| S₁(¹nπ*) | 3.1 | 2.83 | 2.76 | 2.76 | - |

| S₂(¹ππ*) | 3.6 | 3.73 | 3.45 | 3.61 | 3.47 |

| T₁(³ππ*) | 2.5 | 2.46 | 2.43 | 2.55 | - |

| T₂(³nπ*) | 2.9 | 2.74 | 2.67 | 2.63 | - |

The photophysical mechanism derived from quantum mechanical calculations reveals a complex deactivation pathway following photoexcitation [4] [9]. The initially populated S₂(¹ππ) state undergoes internal conversion to the S₁(¹nπ) state, followed by intersystem crossing to the T₂(³nπ) state, and subsequent internal conversion to the T₁(³ππ) state [4] [9]. This S₂ → S₁ → T₂ → T₁ deactivation pathway explains the experimentally observed ultrafast intersystem crossing processes in 6-selenoguanine [9].

Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the compound's behavior in aqueous environments [7] [10]. These calculations demonstrate that the predominant relaxation mechanism after irradiation involves the bright singlet S₂ state converting internally to the dark S₁ state, from which population transfer occurs to the triplet T₂ state via intersystem crossing, ultimately reaching the lowest T₁ state [7] [10]. The calculated time constants (τ₁ = 131 fs and τ₂ = 191 fs) show excellent agreement with experimental values (τₑₓₚ = 130 ± 50 fs) [7] [10].

Heavy Atom Effects on Molecular Orbitals (HOMO-LUMO Analysis)

The incorporation of selenium as a heavy atom into the guanine framework produces profound effects on the molecular orbital structure and electronic properties [1] [11]. The heavy atom effect manifests primarily through enhanced spin-orbit coupling, which facilitates intersystem crossing processes and alters the compound's photophysical behavior [12] [13] [14].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of 6-selenoguanine differ significantly from those of guanine and 6-thioguanine [1] [11]. Detailed quantum mechanical studies indicate that selenium substitution impacts the HOMO-LUMO gap, thereby modulating the electronic transfer properties and opening possibilities for controlling the conductivity properties of non-natural deoxyribonucleic acid structures [1] [11].

Spin-orbit coupling calculations reveal the magnitude of heavy atom effects in 6-selenoguanine [12] [13] [9]. The spin-orbit coupling between S₁(nπ) and T₁(ππ) states increases nearly five-fold for 6-selenoguanosine compared to 6-thioguanosine [12] [13]. The S₂/T₂ spin-orbit coupling reaches 435 cm⁻¹, which significantly benefits the S₂ → T₂ intersystem crossing process according to El-Sayed rules [9]. Additionally, the T₁/S₀ spin-orbit coupling of 252 cm⁻¹ enhances the T₁ state decay to the ground state [9].

| Spin-Orbit Coupling Pathway | 6-Thioguanine (cm⁻¹) | 6-Selenoguanine (cm⁻¹) | Enhancement Factor |

|---|---|---|---|

| S₁(nπ) → T₁(ππ) | ~50 | ~250 | ~5× |

| S₂(ππ) → T₂(nπ) | ~90 | 435 | ~5× |

| T₁(ππ*) → S₀ | ~50 | 252 | ~5× |

The heavy atom effect in 6-selenoguanine results in a remarkable 835-fold acceleration of triplet decay compared to 6-thioguanine [12] [13] [14]. This acceleration is attributed not only to increased spin-orbit coupling but also to a smaller activation barrier for reaching the T₁/S₀ crossing point [7] [14]. The enhanced spin-orbit coupling promotes efficient population of triplet states, making 6-selenoguanine an attractive candidate for photodynamic applications [12] [13].

The electronic structure calculations demonstrate that the selenium atom's influence extends beyond simple orbital energy modifications [4]. The compound exhibits significant multireference character in its ground state, with the electronic configuration analysis revealing contributions from both closed-shell and open-shell configurations [4]. This multireference nature contributes to the unique electronic properties and explains the observed bond length variations compared to lighter analogs [4].

Ultrafast Intersystem Crossing Dynamics

The intersystem crossing dynamics of 6-selenoguanine occur on ultrafast timescales that are remarkably different from natural nucleobases. Computational quantum mechanics/molecular mechanics simulations reveal a complex cascade of electronic transitions following photoexcitation [2].

The predominant relaxation mechanism initiates on the bright singlet S₂ state, which converts internally to the dark S₁ state with a time constant of 257 ± 23 femtoseconds [2]. From the S₁ state, the population transfers to the triplet manifold via intersystem crossing to the T₁ state with a time constant of 282 ± 33 femtoseconds [2]. A direct intersystem crossing pathway from S₂ to T₂ also occurs, though less efficiently, with a time constant of 1246 ± 138 femtoseconds [2].

The overall singlet-to-triplet intersystem crossing process exhibits an effective time constant of 452 ± 38 femtoseconds [2]. This value represents a complex average of signals from different nonradiative processes rather than intersystem crossing alone. Remarkably, experimental transient absorption spectroscopy measurements report an apparent intersystem crossing time of 130 ± 50 femtoseconds [3], which corresponds excellently with the computed transient absorption signal time constants of 131 femtoseconds for the low-energy probe region [2].

The enhanced intersystem crossing efficiency in 6-selenoguanine compared to 6-thioguanine stems from the heavy-atom effect of selenium. The S₂/T₂ spin-orbit coupling reaches 435 cm⁻¹, which benefits the S₂ → T₂ intersystem crossing process according to the classical El-Sayed rule [1]. This large coupling facilitates the population of triplet states much faster than in the sulfur analogue, where comparable processes occur on the 350-522 femtosecond timescale [3] [4].

The molecular dynamics reveal that both the S₁ and T₂ states are not pure nπ* transitions but rather mixtures of ππ* and nπ* character, which increases their mutual spin-orbit coupling and enhances intersystem crossing efficiency [2]. The system predominantly follows Kasha's rule, with triplet state population occurring primarily from the lowest electronically excited singlet state.

Triplet State Formation and Decay Mechanisms

6-Selenoguanine exhibits distinctive triplet state properties that paradoxically combine efficient formation with accelerated decay. The triplet formation quantum yield approaches near-unity values due to the suppression of internal conversion pathways and enhancement of intersystem crossing [5] [3].

The predominant triplet formation pathway follows the sequence S₂ → S₁ → T₂ → T₁, where the T₂ state acts as an intermediate before internal conversion to the lowest T₁ state [2]. The T₁ state, characterized as ³(ππ*), represents the final photoproduct that can potentially engage in photodynamic therapy applications through singlet oxygen generation.

However, the T₁ state lifetime in 6-selenoguanine is remarkably short at 1.7 nanoseconds, representing an 835-fold acceleration compared to 6-thioguanine (1420 nanoseconds) [3]. This counterintuitive behavior, where the heavier selenium atom leads to shorter triplet lifetimes despite enhanced intersystem crossing, arises from two primary factors.

First, 6-selenoguanine exhibits a smaller energy barrier of 0.11 eV to reach the T₁/S₀ crossing point compared to 0.16 eV in 6-thioguanine [1]. This reduced barrier facilitates more efficient triplet state deactivation to the ground state. Second, the T₁/S₀ spin-orbit coupling of 252 cm⁻¹ in 6-selenoguanine significantly exceeds that of the sulfur analogue, further accelerating the intersystem crossing back to the ground state [1].

The rapid triplet decay mechanism involves crossing through a two-state T₁/S₀ intersection point rather than a higher-energy three-state intersection. The accessible energy barrier of only 0.11 eV above the T₁ minimum allows efficient population of the crossing region where enhanced spin-orbit coupling facilitates ground state recovery [1].

This accelerated triplet decay has important implications for photodynamic therapy applications. While 6-selenoguanine achieves higher intersystem crossing rates, the shorter triplet lifetime means less triplet population remains available for sensitizing molecular oxygen to generate cytotoxic singlet oxygen species [1].

Wavelength-Dependent Absorption Characteristics

The absorption spectrum of 6-selenoguanine displays significant red-shifting compared to canonical guanine, enabling absorption in the near-visible region. In aqueous solution, the compound exhibits a strong absorption maximum at 357 nanometers with a molar extinction coefficient of 2.3 × 10⁴ M⁻¹cm⁻¹ [6].

The selenium substitution produces a distinctive yellow coloration and shifts the absorption maximum over 100 nanometers compared to native deoxyguanosine, which absorbs at 254 nanometers [6]. This dramatic red-shift results from the heavy-atom effect of selenium, which lowers the energy gap between ground and excited states.

Computational studies reveal that the bright S₂ state responsible for the primary absorption band has predominantly ππ* character, involving electronic transitions from selenium-containing orbitals to π* antibonding orbitals [1] [2]. The vertical excitation energy for this transition is calculated at 3.45-3.47 eV (345-357 nanometers), showing excellent agreement between theory and experiment [1] [2].

The wavelength-dependent characteristics exhibit notable environmental sensitivity. The absorption spectrum demonstrates solvatochromicity, with polar solvents causing additional red-shifting to approximately 370 nanometers [6]. In organic solvents like isopropanol, the absorption maximum shifts while maintaining the characteristic yellow coloration.

The computational absorption spectrum in water shows an absorption band ranging from 3-4 eV with a peak at 345 nanometers, primarily due to S₂ state contributions [2]. A second absorption band appears at 197 nanometers with a shoulder around 250 nanometers, attributed to higher excited state transitions [2].

The enhanced molar absorptivity coefficients in the near-visible wavelength range (350-400 nanometers) provide advantages for potential photodynamic therapy applications, as longer wavelengths penetrate deeper into tissue during treatment [7]. Estimates suggest 6-selenoguanine could facilitate treatment in tissues 32-90% deeper than 6-thioguanine based on wavelength-dependent penetration analysis [8].

pH-Dependent Fluorescence Properties

6-Selenoguanine exhibits remarkable pH-dependent fluorescence behavior that distinguishes it from canonical nucleobases. Unlike native deoxyguanosine, which requires extreme acidic conditions (pH ~1) to show weak fluorescence, 6-selenoguanine demonstrates significant fluorescence under physiological conditions [6].

The fluorescence intensity varies dramatically with solution pH, reaching maximum intensity at pH 6.0 with excitation at 305 nanometers and emission at 390 nanometers [6]. This represents the first observation of a fluorescent nucleoside created through single-atom alteration, making it highly significant for biophysical applications.

Under strongly acidic conditions (pH 1-2), 6-selenoguanine becomes practically non-fluorescent, likely due to protonation of the amino group that alters electronic delocalization [6]. At physiological pH 7.4, the compound maintains appreciable fluorescence, making it suitable for biological studies without requiring extreme solution conditions.

The pH dependence correlates with the compound's ionization behavior, characterized by a pKa value of 7.57 ± 0.02 [6]. Above this pKa, deprotonation occurs at the N-1 position, generating the more stable selenolic form and causing the absorption maximum to shift from 357 nanometers to 330 nanometers [6]. This deprotonation also decreases fluorescence intensity.

The fluorescence properties show additional environmental sensitivity beyond pH effects. The compound exhibits noticeable fluorescence in isopropanol with emission around 395 nanometers, while showing little to no fluorescence in other organic solvents tested [6]. This solvent-dependent emission likely reflects ground-state interactions between the nucleoside and solvent molecules.

The excitation spectrum differs significantly from the absorption spectrum, with optimal excitation at 305 nanometers rather than the absorption maximum at 357 nanometers [6]. This difference suggests fluorescence quenching by water molecules when exciting at longer wavelengths. The fluorescence emission at 390 nanometers provides approximately 50 nanometers red-shift from typical protein emission ranges, making it valuable for protein-nucleic acid interaction studies [6].

The concentration-dependent fluorescence measurements confirm the intrinsic nature of the emission, with linear relationships observed between concentration and fluorescence intensity at physiological pH [6]. This reliable dose-response behavior supports quantitative applications in structural biology and biochemical assays.